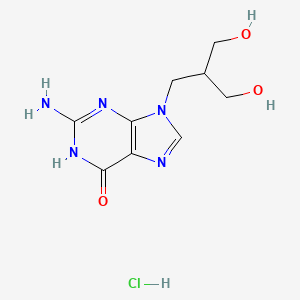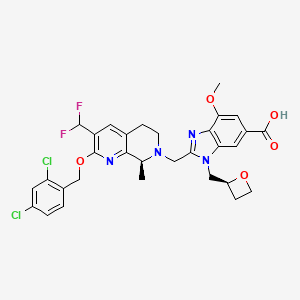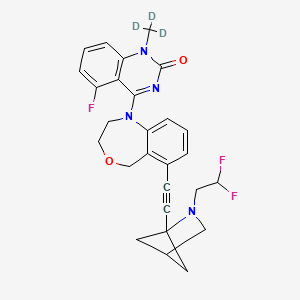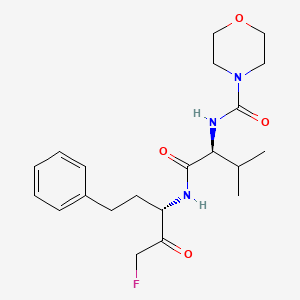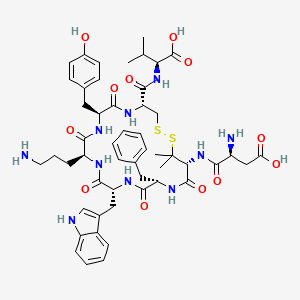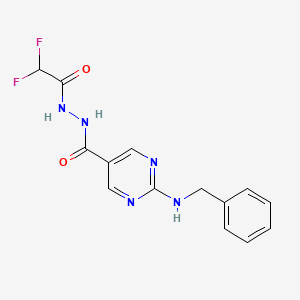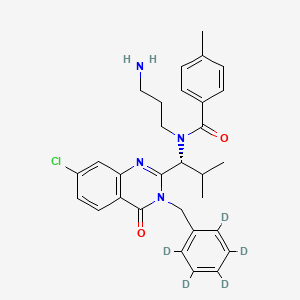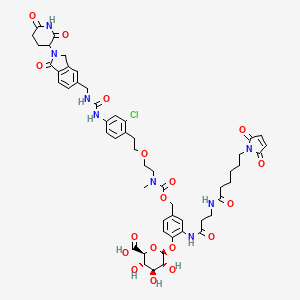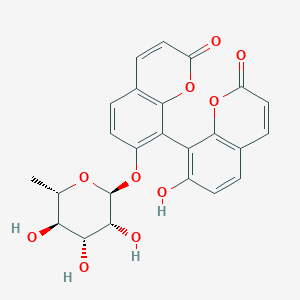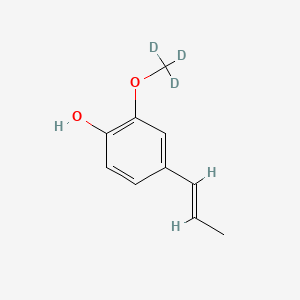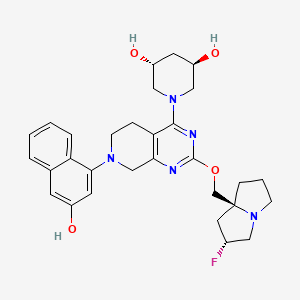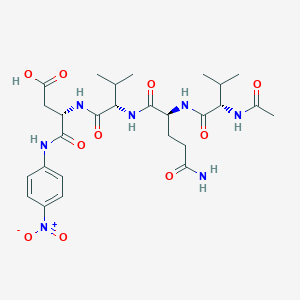
Ac-VQVD-PNA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-nitroanilide, commonly referred to as Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-nitroanilide, is a chromogenic substrate of caspase 3. Caspase 3 is a crucial enzyme involved in the process of apoptosis, or programmed cell death. This compound is widely used in scientific research to study the activity of caspase 3 and its role in various biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-nitroanilide involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-nitroanilide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by caspase 3. The cleavage of the peptide bond between the aspartic acid and p-nitroanilide moieties results in the release of p-nitroaniline, which can be detected spectrophotometrically due to its chromogenic properties .
Common Reagents and Conditions: The hydrolysis reaction is typically carried out in a buffered solution at physiological pH (around 7.4) and temperature (37°C). The presence of caspase 3 is essential for the reaction to occur. Other reagents such as dithiothreitol (DTT) may be used to maintain the reducing environment required for caspase activity .
Major Products Formed: The major product formed from the hydrolysis of Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-nitroanilide is p-nitroaniline, which is a yellow compound that absorbs light at 405 nm. This property allows for the quantification of caspase 3 activity in various assays .
Wissenschaftliche Forschungsanwendungen
Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-nitroanilide is extensively used in scientific research to study apoptosis and the role of caspase 3 in various biological processes. It is commonly used in cell-based assays to measure caspase 3 activity and to screen for potential inhibitors of caspase 3. The compound is also used in drug discovery and development to identify compounds that modulate apoptosis, which is relevant for the treatment of diseases such as cancer and neurodegenerative disorders .
Wirkmechanismus
The mechanism of action of Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-nitroanilide involves its recognition and cleavage by caspase 3. Caspase 3 specifically cleaves the peptide bond between the aspartic acid and p-nitroanilide moieties, resulting in the release of p-nitroaniline. This cleavage event is a key step in the execution phase of apoptosis, leading to the dismantling of cellular components and ultimately cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Acetyl-Aspartyl-Glutamyl-Valyl-Aspartyl-p-nitroanilide
- Acetyl-Tyrosyl-Valyl-Aspartyl-p-nitroanilide
- Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-p-nitroanilide
Uniqueness: Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-nitroanilide is unique in its specific recognition and cleavage by caspase 3. While other similar compounds may also serve as substrates for caspases, the sequence of amino acids in Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-nitroanilide provides optimal recognition and cleavage efficiency by caspase 3. This makes it a valuable tool for studying caspase 3 activity and apoptosis .
Eigenschaften
Molekularformel |
C27H39N7O10 |
|---|---|
Molekulargewicht |
621.6 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C27H39N7O10/c1-13(2)22(29-15(5)35)26(41)31-18(10-11-20(28)36)24(39)33-23(14(3)4)27(42)32-19(12-21(37)38)25(40)30-16-6-8-17(9-7-16)34(43)44/h6-9,13-14,18-19,22-23H,10-12H2,1-5H3,(H2,28,36)(H,29,35)(H,30,40)(H,31,41)(H,32,42)(H,33,39)(H,37,38)/t18-,19-,22-,23-/m0/s1 |
InChI-Schlüssel |
NMLZDQJCXWQHMU-ZZTDLJEGSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


